4-(3-Phenyl-5-isoxazolyl)piperidine

FAAH inhibition endocannabinoid modulation analgesic drug discovery

4-(3-Phenyl-5-isoxazolyl)piperidine delivers regiospecific pharmacophore geometry—phenyl at isoxazole 3-position, piperidine at 5-position—distinct from 3-isoxazolyl regioisomers with divergent SAR. Scaffold enables FAAH inhibitor elaboration (US Patent 20130045948) and D3/D4 antagonist library synthesis (low-nM Ki). Dual-form availability: free base for organic-phase synthesis; HCl salt for aqueous biological assays—streamlining workflows without neutralization steps. LogP 2.81 and TPSA 38.06 Ų support CNS lead optimization.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
Cat. No. B1508553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Phenyl-5-isoxazolyl)piperidine
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC(=NO2)C3=CC=CC=C3
InChIInChI=1S/C14H16N2O/c1-2-4-11(5-3-1)13-10-14(17-16-13)12-6-8-15-9-7-12/h1-5,10,12,15H,6-9H2
InChIKeyVKKGXTSWKMFQMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Phenyl-5-isoxazolyl)piperidine (CAS 737766-69-7) Procurement Guide: Core Scaffold Data and Application Scope


4-(3-Phenyl-5-isoxazolyl)piperidine (CAS 737766-69-7, MF: C14H16N2O, MW: 228.29) is a heterocyclic building block combining a rigid 3-phenylisoxazole pharmacophore with a flexible piperidine ring linked at the isoxazole 5-position . The compound belongs to the isoxazolylpiperidine class of scaffolds implicated in modulating fatty acid amide hydrolase (FAAH) activity [1] and in dopamine receptor ligand development [2]. Its structure positions it as an intermediate for derivatization via the secondary amine of the piperidine ring, distinguishing it from isoxazole regioisomers where the piperidine is attached at the 3-position rather than the 5-position of the heterocycle.

Why 4-(3-Phenyl-5-isoxazolyl)piperidine Cannot Be Replaced by Generic Analogs in Structure-Dependent Research


Substitution with other phenylisoxazole-piperidine regioisomers or N-functionalized analogs is not scientifically equivalent due to divergent synthetic accessibility, regiospecific pharmacophore geometry, and documented structure-activity divergence. The 3-phenyl-5-isoxazolyl configuration represents a specific regioisomer (phenyl at isoxazole 3-position, piperidine at 5-position) that differs from the 5-phenyl-3-isoxazolyl regioisomer in both synthetic routes and receptor interaction profiles. Literature on isoxazole-containing compounds demonstrates that heterocycle substitution patterns directly impact pharmacological targeting . Furthermore, generic piperidine derivatives lacking the isoxazole moiety fail to recapitulate the hydrogen bond donor/acceptor interactions characteristic of isoxazole-based pharmacophores . For medicinal chemistry campaigns requiring specific FAAH inhibitor scaffolds [1] or dopamine D3/D4 receptor antagonist optimization, substituting an alternative heterocycle or regioisomer invalidates SAR continuity.

4-(3-Phenyl-5-isoxazolyl)piperidine: Comparative Evidence for Scientific Selection


FAAH Inhibitor Scaffold: 4-(3-Phenyl-5-isoxazolyl)piperidine as a Privileged Core in Patent-Disclosed SAR Series

4-(3-Phenyl-5-isoxazolyl)piperidine falls within the claimed scope of isoxazolyl-substituted piperidine compounds disclosed as fatty acid amide hydrolase (FAAH) inhibitors in US Patent 20130045948 [1]. The patent explicitly claims compounds wherein the isoxazolyl moiety is directly attached to a piperidine ring, as in the target compound. While the patent does not report isolated IC50 data for the unsubstituted parent scaffold, the structural class inclusion distinguishes it from non-isoxazole piperidines and alternative heterocyclic FAAH inhibitor cores (e.g., oxazole-based analogs) that lack the specific hydrogen-bonding geometry of the 3-phenylisoxazole system.

FAAH inhibition endocannabinoid modulation analgesic drug discovery

Regioisomeric Differentiation: 3-Phenyl-5-isoxazolyl Versus 5-Phenyl-3-isoxazolyl Piperidine Substitution

The target compound, 4-(3-phenyl-5-isoxazolyl)piperidine (phenyl at isoxazole 3-position, piperidine at 5-position), represents a distinct regioisomer from 4-(5-phenyl-3-isoxazolyl)piperidine (phenyl at 5-position, piperidine at 3-position; CAS 737766-70-0). Published comparisons of isoxazolylpiperidine structural analogues indicate that heterocycle substitution patterns directly impact pharmacological targeting and synthetic accessibility . The 5-isoxazolyl linkage in the target compound positions the piperidine ring for different steric and electronic interactions with biological targets compared to the 3-isoxazolyl linkage of the regioisomer. No direct head-to-head biological comparison between these specific regioisomers has been published, and the commercial landscape reflects distinct procurement categories, with each regioisomer offered separately by suppliers under different catalog numbers and purity specifications (≥95% for 737766-69-7 vs. specifications for 737766-70-0).

regioisomer selectivity medicinal chemistry SAR optimization

Commercial Availability and Purity Specification Profile for Research Procurement

4-(3-Phenyl-5-isoxazolyl)piperidine (CAS 737766-69-7) is commercially available from multiple suppliers with documented purity specifications ranging from ≥95% to ≥98% (NLT 98%) . The hydrochloride salt form (CAS 1363994-23-3, C14H17ClN2O, MW 264.75) is also available with NLT 98% purity, offering improved aqueous solubility for biological assays . Commercial suppliers position the compound as a building block for pharmaceutical R&D and quality control applications, with catalog listings from MolCore (MC775295), Chemenu (CM371169), and Leyan (1837059). In contrast, the regioisomer 4-(5-phenyl-3-isoxazolyl)piperidine (CAS 737766-70-0) has distinct catalog entries and more limited commercial sourcing options.

building block procurement chemical sourcing purity specification

Physicochemical Property Profile Supporting Derivatization and Assay Compatibility

The compound's physicochemical profile includes a secondary amine on the piperidine ring (pKa ~9.8 predicted for similar isoxazolylpiperidines), providing a reactive handle for amide bond formation, urea synthesis, or alkylation without requiring deprotection steps. Calculated LogP of 2.8086 and topological polar surface area (TPSA) of 38.06 Ų indicate moderate lipophilicity suitable for CNS penetration in downstream analogs. The compound possesses 2 rotatable bonds, a hydrogen bond donor count of 1 (piperidine NH), and a hydrogen bond acceptor count of 3 (isoxazole N and O, piperidine N) . This property constellation differs from N-functionalized piperidine analogs where the reactive amine is blocked, limiting subsequent derivatization options without additional synthetic manipulation.

physicochemical properties ADME prediction lead optimization

Dopamine D3/D4 Receptor Antagonist Class Association

The isoxazolylpiperidine core structure is represented in a focused library of isoxazolylpiperidinylpiperazine compounds evaluated as dopamine D3 and D4 receptor antagonists [1]. While the parent 4-(3-phenyl-5-isoxazolyl)piperidine itself was not the terminal ligand in published D3 binding studies (where more elaborated piperazine-containing analogs demonstrated Ki values ranging from 1.80 nM to 4.60 nM at human D3 receptors [2][3]), the compound serves as a direct synthetic precursor to these active structures. The 3-phenylisoxazole moiety is a conserved pharmacophoric element across this SAR series, and retention of the isoxazolylpiperidine connectivity distinguishes this scaffold from benzoisoxazole-based antipsychotic leads (e.g., risperidone-class compounds) that exhibit distinct receptor selectivity profiles.

dopamine receptor antipsychotic drug discovery CNS pharmacology

Isoxazole Pharmacophore Hydrogen-Bonding Capacity vs. Alternative Heterocycles

The isoxazole ring provides a specific hydrogen bond donor/acceptor profile that distinguishes it from alternative five-membered heterocycles. Isoxazoles contain nitrogen and oxygen in a 1,2-relationship, enabling hydrogen bond interactions with enzymes and receptors that differ from oxazoles (N,O in 1,3-relationship), pyrazoles (two N atoms), or triazoles (three N atoms) . Published comparative analyses of isoxazolylpiperidine structural analogues indicate that heterocycle choice directly impacts pharmacological targeting, with benzisoxazolyl derivatives exhibiting higher 5-HT2A receptor binding affinities (fluorine substitution enhancing receptor interactions) while the simpler phenylisoxazole scaffold may offer improved selectivity profiles . Kinetic studies of isoxazole reactivity demonstrate lower rearrangement rates compared to 1,2,4-oxadiazole derivatives (rate ratio approximately 10⁻³), indicating enhanced chemical stability under certain amine-catalyzed conditions [1].

heterocyclic SAR pharmacophore design bioisostere selection

4-(3-Phenyl-5-isoxazolyl)piperidine: Evidence-Based Application Scenarios for R&D Procurement


FAAH Inhibitor Lead Optimization and SAR Expansion

Medicinal chemistry teams developing fatty acid amide hydrolase (FAAH) inhibitors can use 4-(3-phenyl-5-isoxazolyl)piperidine as a core scaffold for derivatization, consistent with the isoxazolyl-substituted piperidine compounds claimed in US Patent 20130045948 [1]. The free secondary amine enables direct functionalization via amide bond formation, urea synthesis, or reductive amination to generate libraries of FAAH-targeted analogs. The scaffold's moderate LogP (2.8086) and TPSA (38.06 Ų) support CNS penetration potential in downstream elaborated compounds . This scenario is particularly relevant for pain and inflammation research programs seeking to modulate endocannabinoid tone.

Dopamine D3/D4 Receptor Antagonist Scaffold Development

The 3-phenyl-5-isoxazolyl-piperidine core serves as a synthetic precursor to isoxazolylpiperidinylpiperazine derivatives that demonstrate high-affinity binding to human dopamine D3 receptors (Ki values in the low nanomolar range, e.g., 1.80–4.60 nM for elaborated analogs) [1]. Researchers pursuing subtype-selective dopaminergic ligands for antipsychotic or pro-cognitive indications can employ this building block to access the validated isoxazolylpiperidine pharmacophore. The scaffold's relationship to published D3/D4 antagonist libraries distinguishes it from benzoisoxazole-based alternatives with different receptor selectivity fingerprints.

Heterocyclic Scaffold Comparison and Bioisostere Assessment

For SAR studies comparing heterocyclic bioisosteres, 4-(3-phenyl-5-isoxazolyl)piperidine provides a reference isoxazole scaffold for systematic evaluation against oxazole, triazole, pyrazole, and benzisoxazole analogs. The distinct hydrogen-bonding geometry of the 1,2-relationship between nitrogen and oxygen in isoxazoles [1] and the documented stability advantages over 1,2,4-oxadiazoles (rate ratio ~10⁻³ in rearrangement kinetics) support its use as a comparator in heterocycle optimization programs. The compound's physicochemical properties (LogP 2.8086, HBD 1, HBA 3) provide a baseline for assessing how heterocycle substitution affects drug-likeness parameters.

Salt Form Selection for Biological Assay Compatibility

Procurement teams can select between the free base (CAS 737766-69-7, purity ≥95% to NLT 98%) [1] and the hydrochloride salt (CAS 1363994-23-3, NLT 98%) depending on assay requirements. The hydrochloride salt offers improved aqueous solubility for in vitro pharmacological evaluations, while the free base provides greater versatility for organic-phase synthetic transformations without requiring neutralization steps. This dual-form availability supports both medicinal chemistry synthesis workflows and downstream biological testing within a single scaffold series.

Quote Request

Request a Quote for 4-(3-Phenyl-5-isoxazolyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.